4-Fluoropiperidine vs. 4,4-Difluoropiperidine in Kinase Inhibition: A 3.3-Fold Potency Loss with the Gem-Difluoro Analog
In a direct head-to-head comparison within the same 7-phenoxythieno[3,2-b]pyridine chemical series, the (4-fluoropiperidin-1-yl)ethyl analog 15i achieved an in vitro biochemical kinase IC50 of 1.82 nM. The gem-difluoro comparator 15j, differing only by replacement of the mono-fluorine with two fluorines on the piperidine ring, showed an IC50 of 6.00 nM—a 3.3-fold reduction in potency. Cellular GI50 values further diverged: in KM12C colon cancer cells, 15i exhibited a GI50 of 2.440 µM versus 0.660 µM for 15j, indicating differential cellular target engagement profiles [1].
| Evidence Dimension | In vitro kinase inhibitory potency (biochemical IC50) and cellular growth inhibition (GI50) |
|---|---|
| Target Compound Data | Analog 15i (4-fluoropiperidin-1-yl)ethyl: IC50 = 1.82 nM; GI50 KM12C = 2.440 µM, HT29 = 0.560 µM |
| Comparator Or Baseline | Analog 15j (4,4-difluoropiperidin-1-yl)ethyl: IC50 = 6.00 nM; GI50 KM12C = 0.660 µM, HT29 = 7.370 µM |
| Quantified Difference | IC50: 3.3-fold loss with gem-difluoro substitution; GI50 KM12C differs by 3.7-fold; GI50 HT29 differs by 13.2-fold |
| Conditions | LanthaScreen in vitro biochemical kinase assay; cellular growth inhibition (GI50) measured in KM12C, HT29, and SW620 human cancer cell lines |
Why This Matters
This demonstrates that the mono-4-fluoropiperidine motif is not interchangeable with the 4,4-difluoropiperidine variant; the latter can cause significant losses in both biochemical and cellular potency that would derail a lead optimization campaign.
- [1] El-Damasy, A. K.; et al. Design, Synthesis, and Biological Evaluation of 7-Phenoxythieno[3,2-b]pyridine Derivatives as Potent Kinase Inhibitors with Anticancer Activity. Pharmaceuticals 2023, 16 (9), 1274. Table 1, compounds 15i vs 15j. View Source
